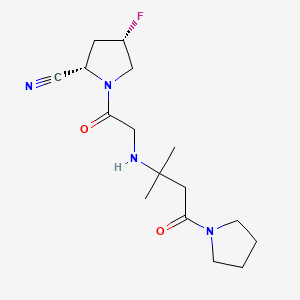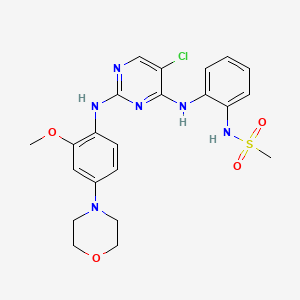
(2S,4S)-1-(2-((1,1-Dimethyl-3-oxo-3-(1-pyrrolidinyl)propyl)amino)acetyl)-4-fluoro-2-pyrrolidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
DBPR-108 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating glucose metabolism and its potential effects on other metabolic pathways.
Medicine: Primarily used in the treatment of type 2 diabetes as an add-on therapy to metformin. It has shown promise in clinical trials for its efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
DBPR-108 is synthesized through a series of chemical reactions involving dipeptide derivatives. The synthesis involves the formation of a potent, selective, and orally bioavailable DPP-4 inhibitor with an IC50 value of 15 nM . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of DBPR-108 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and can be dissolved in solvents like DMSO for further use .
Chemical Reactions Analysis
Types of Reactions
DBPR-108 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving DBPR-108 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of DBPR-108 include its oxidized and reduced derivatives, which can be further studied for their biological activity and potential therapeutic applications.
Mechanism of Action
DBPR-108 exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, DBPR-108 increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release . This leads to improved glucose control in patients with type 2 diabetes.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with similar mechanisms of action.
Linagliptin: Known for its high selectivity and potency as a DPP-4 inhibitor.
Uniqueness of DBPR-108
DBPR-108 is unique due to its high selectivity for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9 . This selectivity reduces the potential for off-target effects and enhances its safety profile. Additionally, DBPR-108 has shown long-acting effects, making it a promising candidate for the treatment of type 2 diabetes .
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSCYBKUIDZEI-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186426-66-3 |
Source


|
| Record name | DBPR-108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRUSOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)






![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)



